4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Antitubercular and Antimicrobial Evaluation
A study by Anand, Narasimhan, Pradeep Chandran, and Jayaveera (2011) explored compounds including 7-chloro-3-(4-(dimethylamino)benzylidene amino)-2-phenylquinazolin-4(3H)-one for antitubercular activity against Mycobacterium tuberculosis. The compound exhibited activity equivalent to the standard compound isoniazid and also showed antibacterial activity against Gram-positive and Gram-negative bacteria (Anand et al., 2011).
Isoxazol-5-one Derivative Synthesis
Cheng, Wang, Liu, and Zhang (2009) synthesized an isoxazol-5-one derivative, C13H14N2O2, involving a compound similar to 4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine. This study highlighted the planarity and bond configurations of the synthesized compound, contributing to the understanding of its structural properties (Cheng et al., 2009).
Spectroscopic Properties and Electron Transfer
Rurack, Bricks, Schulz, Maus, Reck, and Resch‐Genger (2000) examined the spectroscopic properties of derivatives, including a dimethylamino derivative related to the compound . The study revealed how the electronic nature of substituents affects the spectroscopic properties and electron transfer rates, offering insights into potential applications in metal ion sensing (Rurack et al., 2000).
Antimicrobial and Antioxidant Activities
Malhotra, Monga, Sharma, Sahu, Sharma, Jain, and Deep (2013) synthesized derivatives including (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)- yl)ethanone and evaluated their antimicrobial and antioxidant activities. The study identified potent compounds with significant activities, suggesting potential applications in antimicrobial and antioxidant therapies (Malhotra et al., 2013).
Anti-inflammatory and Antimicrobial Agents
Kumara, Vardhan, Kumar, and Gowda (2017) synthesized bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole. The compounds exhibited anti-inflammatory and antimicrobial activities, indicating potential applications in medicinal chemistry (Kumara et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, and how it could be modified to improve its properties or reduce its side effects.
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properties
IUPAC Name |
4-(4-aminophenyl)-7-[2-(dimethylamino)ethoxy]-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-21(2)9-10-22-14-8-7-13(11-3-5-12(18)6-4-11)15-16(14)23-20-17(15)19/h3-8H,9-10,18H2,1-2H3,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDTAUUXIOBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C2C(=C(C=C1)C3=CC=C(C=C3)N)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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